An In-Depth Technical Guide to 5-(5-Bromo-2-pyridyl)-2-methyloxazole: A Theoretical and Practical Synthesis
An In-Depth Technical Guide to 5-(5-Bromo-2-pyridyl)-2-methyloxazole: A Theoretical and Practical Synthesis
Introduction: The Promise of Pyridyl-Oxazole Scaffolds
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen- and oxygen-containing ring systems forming the backbone of numerous pharmaceuticals.[1][2] The novel compound, 5-(5-Bromo-2-pyridyl)-2-methyloxazole, marries two key pharmacophores: the pyridine ring, a ubiquitous motif in biologically active molecules, and the oxazole ring, a versatile scaffold known for its diverse chemical reactivity and therapeutic applications. The strategic placement of a bromine atom on the pyridine ring offers a reactive handle for further chemical elaboration, making this compound a particularly attractive building block for creating libraries of potential drug candidates.[3]
This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and potential applications of 5-(5-Bromo-2-pyridyl)-2-methyloxazole in the field of drug discovery.
Predicted Physicochemical Properties
The physical and chemical properties of 5-(5-Bromo-2-pyridyl)-2-methyloxazole have been estimated based on the known properties of its constituent substructures, such as 5-bromopyridine and 2-methyloxazole, as well as structurally related compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C9H7BrN2O | Based on the chemical structure |
| Molecular Weight | 240.07 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Similar to many brominated pyridine derivatives[4] |
| Melting Point | 80 - 120 °C | Broad range estimated based on related compounds like 5-Bromo-2-methylpyridine (32-36 °C) and considering the larger, more rigid structure. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for such structures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Insoluble in water.[5] | The pyridine and oxazole moieties will confer some polarity, but the overall molecule is expected to be largely nonpolar. |
| Stability | Stable under normal laboratory conditions. Sensitive to strong acids, bases, and oxidizing agents. | Typical for pyridine and oxazole derivatives. |
Proposed Synthetic Strategy: A Modular Approach
A logical and efficient synthetic route to 5-(5-Bromo-2-pyridyl)-2-methyloxazole would involve a convergent strategy, synthesizing the two heterocyclic rings separately and then coupling them. A Suzuki cross-coupling reaction is a well-established and versatile method for forming carbon-carbon bonds between aromatic rings and is proposed here.[3]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-Methyl-5-bromooxazole
This can be achieved through the reaction of N-acetylglycine with phosphorus pentabromide, followed by cyclization.
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To a solution of N-acetylglycine (1 eq.) in a suitable solvent (e.g., dichloromethane), add phosphorus pentabromide (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-methyl-5-bromooxazole.
Step 2: Synthesis of 5-Bromo-2-pyridineboronic acid
This can be prepared from 2,5-dibromopyridine via a lithium-halogen exchange followed by quenching with a borate ester.[6]
-
Dissolve 2,5-dibromopyridine (1 eq.) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
After stirring for 1 hour, add triisopropyl borate (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with aqueous HCl and extract the product. The boronic acid can often be used in the next step without extensive purification.
Step 3: Suzuki Cross-Coupling Reaction
Caption: Proposed Suzuki coupling workflow.
-
To a degassed mixture of dioxane and water, add 5-bromo-2-pyridineboronic acid (1 eq.), 2-methyl-5-bromooxazole (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and heat the mixture to 80-90 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield 5-(5-Bromo-2-pyridyl)-2-methyloxazole.
Predicted Spectral Data
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¹H NMR: The spectrum is expected to show characteristic signals for the pyridine and oxazole protons. The pyridine protons should appear as doublets and a doublet of doublets in the aromatic region (δ 7.5-8.5 ppm). The methyl protons on the oxazole ring would likely be a singlet around δ 2.5 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon bearing the bromine atom will be in the range of δ 110-120 ppm, while the other aromatic carbons will appear between δ 120-150 ppm. The methyl carbon should be around δ 15-25 ppm.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 239/241 with an isotopic pattern characteristic of a bromine-containing compound. Fragmentation may involve the loss of the methyl group or cleavage of the bond between the two rings.
Potential Applications in Drug Discovery
The 5-(5-Bromo-2-pyridyl)-2-methyloxazole scaffold is a promising starting point for the development of new therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The oxazole moiety is also a common feature in many biologically active compounds.
The bromine atom serves as a key functional group for further diversification through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of analogs with diverse substituents. This approach is central to modern drug discovery for exploring structure-activity relationships (SAR).[2]
Caption: Drug discovery workflow utilizing the core scaffold.
Safety and Handling
As with any brominated organic compound, 5-(5-Bromo-2-pyridyl)-2-methyloxazole should be handled with appropriate safety precautions.[7][8][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data is lacking, this in-depth technical guide provides a strong theoretical foundation for the synthesis and potential applications of 5-(5-Bromo-2-pyridyl)-2-methyloxazole. The proposed synthetic route is based on reliable and well-established chemical transformations, offering a clear path to obtaining this novel compound. Its structural features suggest significant potential as a versatile building block in the development of new chemical entities for drug discovery. Further research is warranted to synthesize and evaluate the biological activity of this promising scaffold and its derivatives.
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Pharmaffiliates. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]
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